Danusertib

Content Navigation

Researchers studying imatinib-resistant CML or aurora kinase-driven apoptosis often face T315I steric clash and RIPK1 off-target artifacts. Danusertib overcomes these limitations: • Bypasses ABL T315I gatekeeper mutation (IC50=0.12 µM) without RIPK1 interference • Balanced pan-Aurora inhibition (AurA IC50=13 nM, AurB=79 nM, AurC=61 nM) • Ideal for clean apoptotic/mitotic catastrophe assays and xenograft models.

CAS Number

Product Name

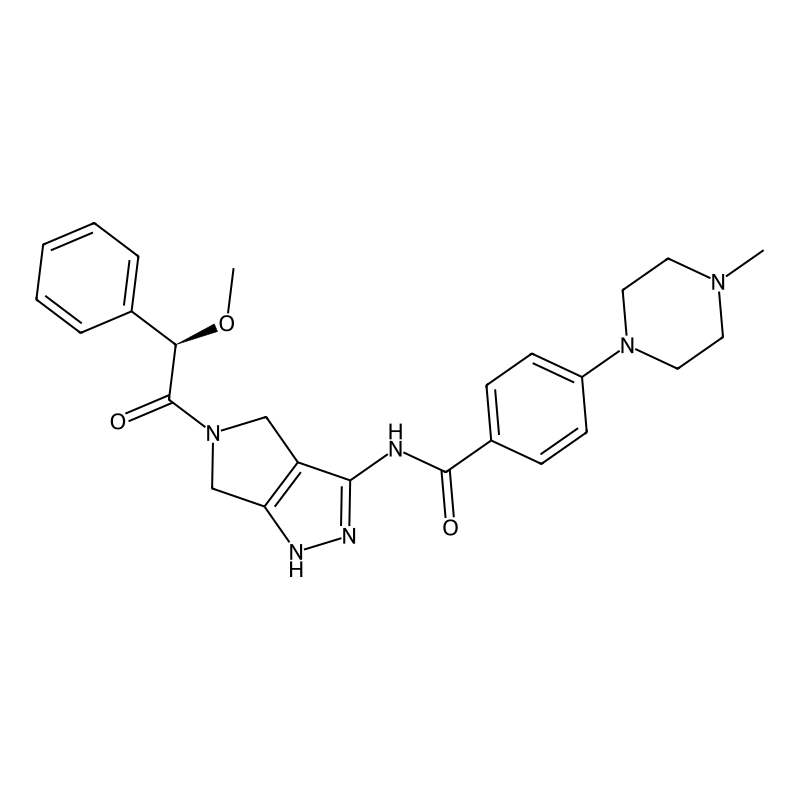

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Danusertib (CAS: 827318-97-8) is a potent, ATP-competitive small molecule inhibitor targeting the pan-Aurora kinase family (Aurora A, B, and C) and select tyrosine kinases, notably ABL. Exhibiting IC50 values of 13 nM, 79 nM, and 61 nM for Aurora A, B, and C respectively, it provides balanced multi-isoform suppression. Unlike highly selective single-isoform inhibitors, Danusertib's polypharmacology extends to ABL, TrkA, FGFR1, and Ret, making it a critical tool compound for modeling complex, multi-pathway driven malignancies [1]. From a procurement perspective, its dual capability to induce mitotic arrest via Aurora inhibition and bypass specific kinase domain mutations makes it a high-value asset for cell-based screening and structural biology workflows.

Research Fit

Substituting Danusertib with generic pan-Aurora inhibitors (like Tozasertib) or first-line ABL inhibitors (like Imatinib) frequently compromises experimental integrity. In imatinib-resistant models, the ABL T315I 'gatekeeper' mutation introduces a bulky isoleucine residue that sterically blocks first-generation inhibitors; Danusertib's distinct 3-aminopyrazole scaffold binds the active conformation without this steric clash [1]. Furthermore, alternative pan-Aurora inhibitors such as Tozasertib exhibit significant off-target inhibition of RIPK1, confounding cell death assays by unintentionally blocking necroptosis [2]. Consequently, Danusertib is strictly required when researchers need clean pan-Aurora/ABL inhibition without RIPK1 interference or when targeting T315I-mutated cell lines.

Substitution Risk

Efficacy Against T315I Gatekeeper Mutation

In Ba/F3 cells expressing the highly resistant ABL-T315I mutation, Danusertib maintains strong inhibitory activity, whereas first-line therapies fail completely due to steric hindrance in the ATP-binding pocket [1].

| Evidence Dimension | Cellular proliferation inhibition (IC50) in Ba/F3-T315I cells |

| Target Compound Data | 0.12 µM |

| Comparator Or Baseline | Imatinib (Highly resistant, >5-10 µM) |

| Quantified Difference | >40-fold higher potency against the T315I mutant |

| Conditions | Ba/F3-T315I cell viability assay, 24-hour exposure |

Essential for procuring a reliable positive control or baseline inhibitor in imatinib-resistant chronic myeloid leukemia (CML) models.

Absence of RIPK1-Mediated Necroptosis Interference

While Tozasertib (VX-680) is commonly procured as a pan-Aurora inhibitor, it exhibits a major off-target effect by inhibiting RIPK1-dependent necroptosis. Danusertib, conversely, does not inhibit necroptosis, ensuring that observed cell death phenotypes are genuinely linked to Aurora/ABL inhibition [1].

| Evidence Dimension | Inhibition of TNF-induced necroptosis (IC50) |

| Target Compound Data | No inhibition observed |

| Comparator Or Baseline | Tozasertib (IC50 = 1.06 µM) |

| Quantified Difference | Complete bypass of RIPK1 off-target activity |

| Conditions | Human HT-29 and murine L929 cell lines under necroptosis-sensitizing conditions |

Prevents confounding data in apoptosis/necroptosis assays, making Danusertib a more reliable choice for clean mitotic arrest studies.

Balanced Pan-Aurora Isoform Suppression

For workflows requiring simultaneous suppression of multiple Aurora isoforms, Danusertib provides a balanced inhibition profile across Aurora A, B, and C. In contrast, highly selective inhibitors like Alisertib heavily skew toward Aurora A, leaving Aurora B functionally active at standard concentrations [1].

| Evidence Dimension | Aurora A vs Aurora B IC50 ratio |

| Target Compound Data | 13 nM (AurA) / 79 nM (AurB) [~1:6 ratio] |

| Comparator Or Baseline | Alisertib (1.2 nM AurA / 396.5 nM AurB) [>300-fold ratio] |

| Quantified Difference | Danusertib provides functional pan-inhibition; Alisertib is highly selective for Aurora A |

| Conditions | Cell-free biochemical kinase assays ([ATP] = 2 Km) |

Crucial for material selection when the experimental design requires broad-spectrum Aurora pathway shutdown rather than single-node targeting.

Solvent Sensitivity and Handling Requirements

Danusertib exhibits specific handling requirements regarding its solvent environment. Its solubility in DMSO reaches 2 mg/mL, but it is highly sensitive to moisture; the presence of water in DMSO significantly reduces solubility and can lead to precipitation, ruining assay reproducibility.

| Evidence Dimension | Solubility and stability in DMSO |

| Target Compound Data | Requires fresh, anhydrous DMSO (2 mg/mL clear solution) |

| Comparator Or Baseline | Moisture-contaminated or older DMSO stocks |

| Quantified Difference | Significant reduction in solubility and risk of precipitation in non-anhydrous conditions |

| Conditions | Laboratory stock solution preparation and storage (-10 to -25°C) |

Dictates procurement of accompanying anhydrous solvents and strict handling protocols to ensure reproducible high-throughput screening results.

Imatinib-Resistant CML Pathway Modeling

Due to its ability to bypass the steric clash of the ABL T315I gatekeeper mutation (IC50 = 0.12 µM), Danusertib is a highly suitable tool compound for screening assays and structural biology studies focused on advanced, multi-drug resistant chronic myeloid leukemia (CML) [1].

Unconfounded Mitotic Arrest and Cell Death Assays

Because it lacks the RIPK1-inhibitory off-target effects seen with Tozasertib, Danusertib is highly applicable for cell-based assays where researchers must cleanly separate Aurora-mediated apoptosis and mitotic catastrophe from necroptosis pathways [2].

Pan-Aurora Pathway Shutdown in Solid Tumor Xenografts

When experimental designs require the simultaneous suppression of Aurora A, B, and C (rather than the highly selective Aurora A inhibition provided by Alisertib), Danusertib's balanced nanomolar potency across all three isoforms makes it a highly effective baseline therapeutic in xenograft models [3].

Application Fit Matrix

References

- [1] PLOS One: Abcg2 Overexpression Represents a Novel Mechanism for Acquired Resistance to the Multi-Kinase Inhibitor Danusertib in BCR-ABL-Positive Cells In Vitro.

- [2] Cell Death & Disease: RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).

- [3] Gavriilidis, P., et al. 'Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review.' Journal of Clinical Medicine Research, 2015.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

2: Telford BJ, Chen A, Beetham H, Frick J, Brew TP, Gould CM, Single A, Godwin T, Simpson KJ, Guilford P. Synthetic Lethal Screens Identify Vulnerabilities in GPCR Signaling and Cytoskeletal Organization in E-Cadherin-Deficient Cells. Mol Cancer Ther. 2015 May;14(5):1213-23. doi: 10.1158/1535-7163.MCT-14-1092. Epub 2015 Mar 16. PubMed PMID: 25777964.

3: Yuan CX, Zhou ZW, Yang YX, He ZX, Zhang X, Wang D, Yang T, Pan SY, Chen XW, Zhou SF. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. Drug Des Devel Ther. 2015 Mar 2;9:1293-318. doi: 10.2147/DDDT.S74964. eCollection 2015. PubMed PMID: 25767376; PubMed Central PMCID: PMC4354435.

4: Li JP, Yang YX, Liu QL, Zhou ZW, Pan ST, He ZX, Zhang X, Yang T, Pan SY, Duan W, He SM, Chen XW, Qiu JX, Zhou SF. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells. Drug Des Devel Ther. 2015 Feb 17;9:1027-62. doi: 10.2147/DDDT.S74412. eCollection 2015. PubMed PMID: 25733818; PubMed Central PMCID: PMC4338784.

5: Hole S, Pedersen AM, Lykkesfeldt AE, Yde CW. Aurora kinase A and B as new treatment targets in aromatase inhibitor-resistant breast cancer cells. Breast Cancer Res Treat. 2015 Feb;149(3):715-26. doi: 10.1007/s10549-015-3284-8. Epub 2015 Feb 10. PubMed PMID: 25667100.

6: Schöffski P, Besse B, Gauler T, de Jonge MJ, Scambia G, Santoro A, Davite C, Jannuzzo MG, Petroccione A, Delord JP. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Ann Oncol. 2015 Mar;26(3):598-607. doi: 10.1093/annonc/mdu566. Epub 2014 Dec 8. PubMed PMID: 25488684.

7: Illert AL, Seitz AK, Rummelt C, Kreutmair S, Engh RA, Goodstal S, Peschel C, Duyster J, von Bubnoff N. Inhibition of Aurora kinase B is important for biologic activity of the dual inhibitors of BCR-ABL and Aurora kinases R763/AS703569 and PHA-739358 in BCR-ABL transformed cells. PLoS One. 2014 Nov 26;9(11):e112318. doi: 10.1371/journal.pone.0112318. eCollection 2014. PubMed PMID: 25426931; PubMed Central PMCID: PMC4245092.

8: Diculescu VC, Enache TA. Electrochemical evaluation of Abelson tyrosine-protein kinase 1 activity and inhibition by imatinib mesylate and danusertib. Anal Chim Acta. 2014 Oct 3;845:23-9. doi: 10.1016/j.aca.2014.06.025. Epub 2014 Jun 17. PubMed PMID: 25201268.

9: Cheung CH, Sarvagalla S, Lee JY, Huang YC, Coumar MS. Aurora kinase inhibitor patents and agents in clinical testing: an update (2011 - 2013). Expert Opin Ther Pat. 2014 Sep;24(9):1021-38. doi: 10.1517/13543776.2014.931374. Epub 2014 Jun 26. Review. PubMed PMID: 24965505.

10: Zhang Q, Descamps O, Hart MJ, Poksay KS, Spilman P, Kane DJ, Gorostiza O, John V, Bredesen DE. Paradoxical effect of TrkA inhibition in Alzheimer's disease models. J Alzheimers Dis. 2014;40(3):605-17. doi: 10.3233/JAD-130017. PubMed PMID: 24531152; PubMed Central PMCID: PMC4091737.

11: Catucci G, Occhipinti A, Maffei M, Gilardi G, Sadeghi SJ. Effect of human flavin-containing monooxygenase 3 polymorphism on the metabolism of aurora kinase inhibitors. Int J Mol Sci. 2013 Jan 28;14(2):2707-16. doi: 10.3390/ijms14022707. PubMed PMID: 23358255; PubMed Central PMCID: PMC3588010.

12: Xie L, Meyskens FL Jr. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. Melanoma Res. 2013 Apr;23(2):102-13. doi: 10.1097/CMR.0b013e32835df5e4. PubMed PMID: 23344158; PubMed Central PMCID: PMC4077197.

13: Winter GE, Rix U, Carlson SM, Gleixner KV, Grebien F, Gridling M, Müller AC, Breitwieser FP, Bilban M, Colinge J, Valent P, Bennett KL, White FM, Superti-Furga G. Systems-pharmacology dissection of a drug synergy in imatinib-resistant CML. Nat Chem Biol. 2012 Nov;8(11):905-12. doi: 10.1038/nchembio.1085. Epub 2012 Sep 30. PubMed PMID: 23023260; PubMed Central PMCID: PMC4038039.

14: Meulenbeld HJ, Bleuse JP, Vinci EM, Raymond E, Vitali G, Santoro A, Dogliotti L, Berardi R, Cappuzzo F, Tagawa ST, Sternberg CN, Jannuzzo MG, Mariani M, Petroccione A, de Wit R. Randomized phase II study of danusertib in patients with metastatic castration-resistant prostate cancer after docetaxel failure. BJU Int. 2013 Jan;111(1):44-52. doi: 10.1111/j.1464-410X.2012.11404.x. Epub 2012 Aug 29. PubMed PMID: 22928785.

15: Ochiana SO, Pandarinath V, Wang Z, Kapoor R, Ondrechen MJ, Ruben L, Pollastri MP. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing. Eur J Med Chem. 2013 Apr;62:777-84. doi: 10.1016/j.ejmech.2012.07.038. Epub 2012 Jul 31. PubMed PMID: 22889561; PubMed Central PMCID: PMC3516633.

16: Fraedrich K, Schrader J, Ittrich H, Keller G, Gontarewicz A, Matzat V, Kromminga A, Pace A, Moll J, Bläker M, Lohse AW, Hörsch D, Brümmendorf TH, Benten D. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clin Cancer Res. 2012 Sep 1;18(17):4621-32. doi: 10.1158/1078-0432.CCR-11-2968. Epub 2012 Jul 2. PubMed PMID: 22753592.

17: Fei F, Lim M, Schmidhuber S, Moll J, Groffen J, Heisterkamp N. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib). Mol Cancer. 2012 Jun 21;11:42. doi: 10.1186/1476-4598-11-42. PubMed PMID: 22721004; PubMed Central PMCID: PMC3489684.

18: Zhang Y, Zhang B, Feng WH, Li YY, Cao XC. [Molecular mechanism of Aurora kinase inhibitor PHA739358 in inhibited proliferation and induced apoptosis of breast cancer cells]. Zhonghua Yi Xue Za Zhi. 2012 Jan 3;92(1):45-9. Chinese. PubMed PMID: 22490658.

19: Meulenbeld HJ, Mathijssen RH, Verweij J, de Wit R, de Jonge MJ. Danusertib, an aurora kinase inhibitor. Expert Opin Investig Drugs. 2012 Mar;21(3):383-93. doi: 10.1517/13543784.2012.652303. Epub 2012 Jan 13. Review. PubMed PMID: 22242557.

20: Catucci G, Gilardi G, Jeuken L, Sadeghi SJ. In vitro drug metabolism by C-terminally truncated human flavin-containing monooxygenase 3. Biochem Pharmacol. 2012 Feb 15;83(4):551-8. doi: 10.1016/j.bcp.2011.11.029. Epub 2011 Dec 8. PubMed PMID: 22177984.

Explore Compound Types